Methyl radical

Overview

Description

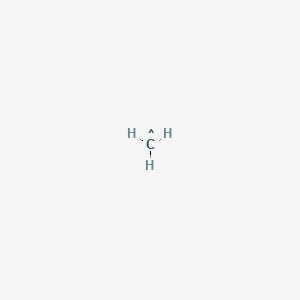

Methyl is an organic radical. It derives from a hydride of a methane.

Scientific Research Applications

Radical-Mediated Enzymatic Methylation

Methylation, a ubiquitous reaction in biological processes, often employs S-adenosylmethionine (SAM) as the methyl donor. Recent discoveries highlight radical SAM methyltransferases (RSMTs) that engage in radical chemistry for methyl transfer, a stark contrast to the traditional SN2 displacement mechanism. These enzymes harness a specialized [4Fe-4S] cluster to split SAM, yielding a 5'-deoxyadenosyl (dAdo) radical. This radical chemistry facilitates a variety of organic substrate transformations, marking a significant deviation from conventional methylation pathways (Zhang, van der Donk & Liu, 2011).

Magnetic Trapping of Cold Methyl Radicals

Methyl radicals have been successfully decelerated and spatially trapped using a magnetic molecular decelerator, leading to a profound implication for the study of cold molecules. This achievement enables further exploration in areas like Bose-Einstein condensation of polyatomic molecules and quantum statistics-governed reactions, showcasing the methyl radical's significance in the study of cold molecular systems (Liu et al., 2016).

Radical SAM Enzymes in Ribosome Methylation

SAM-dependent methyltransferases use an unconventional radical mechanism for methylation, notably in bacteria. These enzymes, utilizing radical SAM (RS) chemistry, perform methylation on carbon atoms that are not inherently nucleophilic. This finding underscores the diverse and intricate nature of radical-based methylation, shedding light on a previously underappreciated aspect of methylation in biological systems (Stubbe, 2011).

Chemical Biology for Protein Modifications

Free radical chemistry, facilitated by metal ions, allows selective chemical modifications in proteins, highlighting radical chemistry's pivotal role beyond conventional biochemical transformations. This approach broadens the potential for introducing diverse functionalities and labels to a wide range of proteins, opening new avenues in protein engineering and functional studies (Yang et al., 2016).

Methylation in Pharmaceutical Research

In pharmaceuticals, the strategic addition of methyl groups, often referred to as the "magic methyl" effect, significantly influences drug properties. The development of methods for direct methylation of C(sp3)–H bonds in drug-like molecules exemplifies the importance of controlled methylation in optimizing drug candidates, highlighting the methyl radical's role in drug development (Vasilopoulos, Krska & Stahl, 2021).

Nickel/Photoredox-Catalyzed Methylation

The methylation of (hetero)aryl chlorides through nickel/photoredox catalysis illustrates the methyl radical's versatility in chemical synthesis. This method showcases the broad functional group compatibility and potential in both early and late-stage methylation, emphasizing the radical's adaptability in various chemical contexts (Kariofillis et al., 2020).

properties

CAS RN |

2229-07-4 |

|---|---|

Product Name |

Methyl radical |

Molecular Formula |

CH3 |

Molecular Weight |

15.035 g/mol |

InChI |

InChI=1S/CH3/h1H3 |

InChI Key |

WCYWZMWISLQXQU-UHFFFAOYSA-N |

SMILES |

[CH3] |

Canonical SMILES |

[CH3] |

Other CAS RN |

2229-07-4 |

synonyms |

methane ion (1-) methyl radical methylium |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B1225888.png)

![N'-[2-[[1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]-2-furancarbohydrazide](/img/structure/B1225889.png)

![N-(2-furanylmethyl)-2-(4-oxo-6-phenyl-3-thieno[2,3-d]pyrimidinyl)acetamide](/img/structure/B1225895.png)

![N-[3-[[(4-nitrophenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225896.png)

![1-[2-[(3-Chloro-4-methoxyphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1225899.png)

![4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate](/img/structure/B1225900.png)

![(3-Amino-4,6-dimethyl-2-thieno[2,3-b]pyridinyl)-(2-chlorophenyl)methanone](/img/structure/B1225901.png)

![1-(Tert-butylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1225902.png)

![1-(2-Benzofuranyl)-2-[[1-(2,4,6-trimethylphenyl)-5-tetrazolyl]thio]ethanone](/img/structure/B1225908.png)

![1-[2-(4-Chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea](/img/structure/B1225909.png)

![5-Methyl-3-[2-(1-piperidinyl)ethylthio]-[1,2,4]triazino[5,6-b]indole](/img/structure/B1225911.png)

![6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1225913.png)